molecular formula C16H15NO3 B11172997 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide

Cat. No.: B11172997
M. Wt: 269.29 g/mol
InChI Key: QCZUTPXXEUABHM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide is a compound that belongs to the class of benzamides It features a benzodioxin moiety, which is a bicyclic structure containing two oxygen atoms, fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification methods such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products are substituted amides or other nitrogen-containing compounds.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for further research .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide

InChI

InChI=1S/C16H15NO3/c1-11-4-2-3-5-13(11)16(18)17-12-6-7-14-15(10-12)20-9-8-19-14/h2-7,10H,8-9H2,1H3,(H,17,18)

InChI Key

QCZUTPXXEUABHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3

solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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